氨基(2,4-二甲基苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

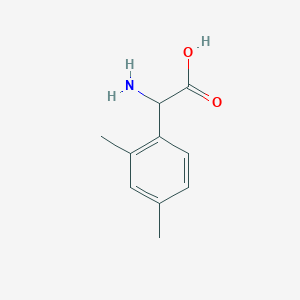

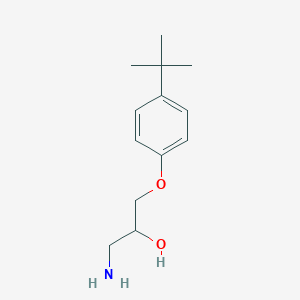

Amino(2,4-dimethylphenyl)acetic acid is a compound that can be considered an analog of phenylglycine, where the phenyl ring is substituted with two methyl groups at the 2 and 4 positions. This structure is related to the family of unnatural amino acids, which can be synthesized under biomimetic conditions and have potential applications in various fields, including medicinal chemistry and biochemistry.

Synthesis Analysis

The synthesis of related unnatural amino acids has been demonstrated through reactions of simple amino acids with α,β-acetylenic γ-hydroxyacid nitriles under mild conditions, yielding a family of compounds with a 5-imino-2,5-dihydro-3-furanyl substituent at the amino group . Additionally, derivatization techniques have been employed to convert amino acids with N-methyl or cyclic secondary amine groups into volatile derivatives suitable for assay development . These methods involve the formation of amide acetal intermediates and direct esterification of carboxylic acid groups.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction, which confirms the zwitterionic nature of the synthesized amino acids with a protonated imino group . Furthermore, the molecular structure, hyperpolarizability, and electronic properties of similar compounds have been studied using various spectroscopic methods and computational analyses, providing insights into the stability and charge transfer within the molecules .

Chemical Reactions Analysis

The reactivity of amino acids with protecting groups has been explored, with studies showing that certain carbamates can release free amines or amino acids upon irradiation, indicating potential applications in photochemical deprotection strategies . Additionally, the synthesis and use of reagents for the protection of carboxylic acids have been described, which are stable under basic conditions and can be converted to other functional groups such as esters, amides, and aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, FT-IR spectroscopy has been used to analyze the vibrational wavenumbers, and the red shift in the NH stretching frequency suggests proton transfer to a neighboring oxygen atom . The thermal stability of these compounds has been assessed using thermal analysis methods such as TGA and DTA . Additionally, the fluorescence properties of certain aromatic d-amino acids have been evaluated, showing potential for applications in fluorescence spectroscopy .

科学研究应用

液相色谱分析

氨基(2,4-二甲基苯基)乙酸衍生物已被用于液相色谱方法的开发。例如,与氨基(2,4-二甲基苯基)乙酸相关的化合物4-氨基-N-(2,6-二甲基苯基)苯甲酰胺已被研究作为一种新的抗癫痫药物的潜在性。开发了一种液相色谱测定其血清和尿液浓度的方法,这对药代动力学研究至关重要(Dockens, Ravis, & Clark, 1987)。

抗癫痫研究

与氨基(2,4-二甲基苯基)乙酸结构相关的化合物已被探索其抗癫痫性能。其中一种化合物4-氨基-N-(2,6-二甲基苯基)苯甲酰胺在动物模型中显示出有效的抗癫痫活性(Robertson et al., 1987)。

对多形性和晶体形状的影响

已对与氨基(2,4-二甲基苯基)乙酸类似的化合物美非那酸进行研究,以研究溶剂对其多形性和晶体形状的影响。这种研究对于理解药物化合物的物理性质具有重要意义(Mudalip et al., 2018)。

除草剂降解和迁移研究

类似于氨基(2,4-二甲基苯基)乙酸的结构类似物,如2,4-二氯苯氧乙酸(2,4-D),已被广泛研究其在不同条件下在土壤中的降解和迁移。这些研究对于了解除草剂的环境影响至关重要(Wilson & Cheng, 1976)。

荧光猝灭性质分析

已对与氨基(2,4-二甲基苯基)乙酸相关的化合物,如二硝基酚,进行了荧光猝灭性质的研究。了解这些性质可以帮助解释这些化合物的毒性(Dumitraş Huţanu & Pintilie, 2013)。

抗肿瘤活性研究

类似于氨基(2,4-二甲基苯基)乙酸的结构类似物5,6-二甲基黄色素酮-4-乙酸已被研究其抗肿瘤活性。这类研究对于新型抗癌药物的开发至关重要(Zhao et al., 2002)。

缓蚀效果研究

含有类似于氨基(2,4-二甲基苯基)乙酸中的功能基团的氨基酸已被研究其缓蚀效果。这项研究对于工业应用尤其是金属保护非常重要(Kaya et al., 2016)。

作用机制

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound might interact with organoboron reagents and palladium catalysts in these reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound could potentially participate in electronically divergent processes with a metal catalyst . This involves oxidative addition with electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s plausible that the compound could be involved in the synthesis of other complex molecules through suzuki–miyaura coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .

Result of Action

Given its potential involvement in suzuki–miyaura coupling reactions , the compound could contribute to the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .

Action Environment

It’s worth noting that the success of suzuki–miyaura coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

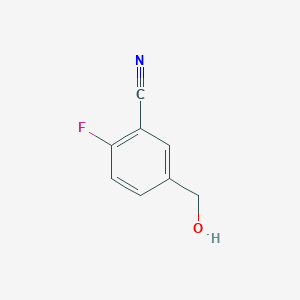

2-amino-2-(2,4-dimethylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-3-4-8(7(2)5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXDTKWYXLIFNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378232 |

Source

|

| Record name | amino(2,4-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino(2,4-dimethylphenyl)acetic acid | |

CAS RN |

299168-20-0 |

Source

|

| Record name | amino(2,4-dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)